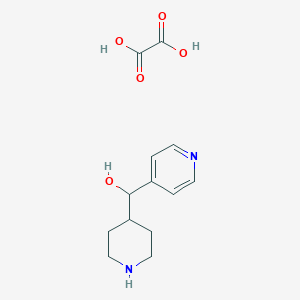
Piperidin-4-yl(pyridin-4-yl)methanol oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidin-4-yl(pyridin-4-yl)methanol oxalate: is a chemical compound that features a piperidine ring and a pyridine ring connected via a methanol group. This compound is often used in various scientific research applications due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperidin-4-yl(pyridin-4-yl)methanol oxalate typically involves the reaction of piperidine and pyridine derivatives under controlled conditions. One common method involves the reaction of 4-piperidinemethanol with 4-pyridinemethanol in the presence of oxalic acid. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound with better control over reaction conditions and yields. The use of automated reactors and real-time monitoring systems ensures consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Piperidin-4-yl(pyridin-4-yl)methanol oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Piperidin-4-yl(pyridin-4-yl)methanol oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of Piperidin-4-yl(pyridin-4-yl)methanol oxalate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their activity and function. The piperidine and pyridine rings play a crucial role in binding to the active sites of enzymes, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Piperidinemethanol: A cyclic secondary amine with similar structural features.
4-(Hydroxymethyl)piperidine: Another piperidine derivative with a hydroxymethyl group.
1-Boc-piperidine-4-carboxaldehyde: A piperidine derivative with a carboxaldehyde group.
Uniqueness
Piperidin-4-yl(pyridin-4-yl)methanol oxalate is unique due to the presence of both piperidine and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and a wide range of applications in various fields .
Propriétés
Formule moléculaire |
C13H18N2O5 |
|---|---|
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
oxalic acid;piperidin-4-yl(pyridin-4-yl)methanol |
InChI |
InChI=1S/C11H16N2O.C2H2O4/c14-11(9-1-5-12-6-2-9)10-3-7-13-8-4-10;3-1(4)2(5)6/h1-2,5-6,10-11,13-14H,3-4,7-8H2;(H,3,4)(H,5,6) |
Clé InChI |
ZYUPVEYZJKVROR-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C(C2=CC=NC=C2)O.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Cyclohex-3-en-1-ylmethyl)amino]propan-1-ol](/img/structure/B13239059.png)
![2-[(5-Methylheptan-3-yl)amino]propane-1,3-diol](/img/structure/B13239065.png)
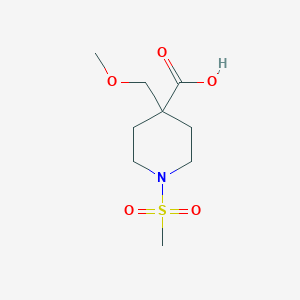
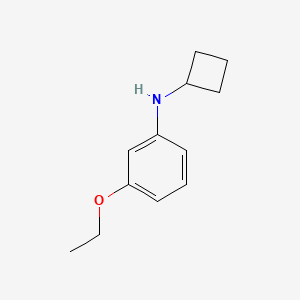
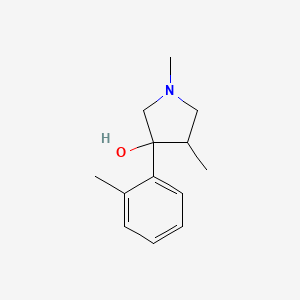
![Methyl 2-([(tert-butoxy)carbonyl]amino)-3-(oxiran-2-YL)propanoate](/img/structure/B13239088.png)
![5-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]piperidine-3-carboxylic acid](/img/structure/B13239099.png)
![2-[(Azetidin-3-yl)(phenyl)methyl]-2H-1,2,3-triazole](/img/structure/B13239106.png)


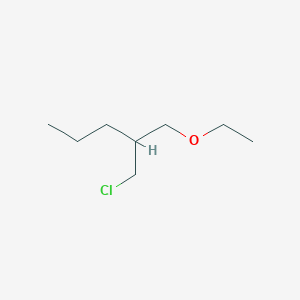

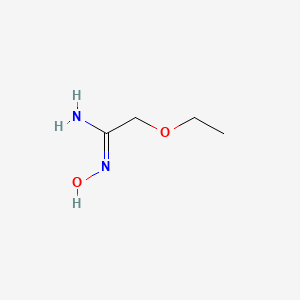
![4-[(4-Bromophenyl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B13239134.png)
